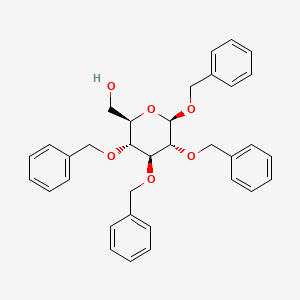

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

描述

Historical Context and Development

The development of protected carbohydrate derivatives traces its origins to the pioneering work of Koenigs and Knorr in the late 19th century, who established fundamental principles of glycosylation chemistry. These early researchers demonstrated that glycosyl bromides could be activated to form glycosidic bonds with various acceptors, laying the groundwork for modern carbohydrate synthesis. Fischer and co-workers independently developed methodologies for synthesizing methyl glucosides from acetochloroglucose in the presence of methanol and silver carbonate, expanding the repertoire of glycosylation techniques.

The evolution of protecting group strategies in carbohydrate chemistry gained momentum throughout the 20th century, with benzyl ethers emerging as particularly valuable protecting groups due to their stability under both acidic and basic conditions. The specific compound this compound represents a culmination of these developments, incorporating multiple benzyl protecting groups in a strategically designed configuration. The synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose derivatives was first achieved by Schmadel and Schmidt in 1961, establishing precedent for the preparation of highly benzylated carbohydrate structures.

The development of this particular compound reflects the broader evolution of glycosyl donor chemistry, where researchers recognized the need for building blocks that could participate in stereoselective glycosylation reactions while maintaining stability under various reaction conditions. The specific stereochemical arrangement of this molecule, with its defined (2R,3R,4S,5R,6R) configuration, emerged from systematic studies of structure-reactivity relationships in carbohydrate chemistry.

Structural Characteristics and Nomenclature

The compound this compound possesses a molecular formula of C34H36O6 and a molecular weight of 540.6 grams per mole. The International Union of Pure and Applied Chemistry nomenclature precisely defines the stereochemical configuration through the systematic numbering of the tetrahydropyran ring and the specification of each stereocenter. The designation (2R,3R,4S,5R,6R) indicates the absolute configuration at positions 2, 3, 4, 5, and 6 of the pyran ring, following the Cahn-Ingold-Prelog priority rules.

The structural framework consists of a six-membered tetrahydropyran ring bearing four benzyloxy substituents at positions 3, 4, 5, and 6, along with a hydroxymethyl group at position 2. Each benzyloxy group comprises a benzyl moiety (phenylmethyl) connected through an ether linkage, providing both steric bulk and electronic stabilization to the molecule. The benzyl protecting groups are strategically positioned to shield the underlying hydroxyl functionalities while maintaining the capacity for selective deprotection when required.

| Structural Feature | Specification |

|---|---|

| Molecular Formula | C34H36O6 |

| Molecular Weight | 540.6 g/mol |

| Ring System | Tetrahydro-2H-pyran |

| Protecting Groups | Four benzyloxy groups |

| Functional Group | Primary alcohol (hydroxymethyl) |

| Stereochemistry | (2R,3R,4S,5R,6R) configuration |

Alternative nomenclature for this compound includes benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and beta-D-glucopyranoside, phenylmethyl 2,3,4-tris-O-(phenylmethyl)-. These synonymous names reflect different perspectives on the structural organization, emphasizing either the protecting group pattern or the glycosidic nature of the molecule. The PubChem database assigns this compound the identifier CID 11092761, facilitating cross-referencing in chemical databases and literature searches.

The stereochemical complexity of this molecule arises from the presence of multiple chiral centers within the tetrahydropyran ring. The configuration at each position determines the spatial arrangement of substituents, influencing both the reactivity and selectivity of chemical transformations. The (2R,3R,4S,5R,6R) configuration corresponds to the D-glucose series, maintaining the natural stereochemical relationships found in this fundamental monosaccharide.

Significance in Carbohydrate Chemistry

The compound this compound occupies a central position in modern carbohydrate chemistry as a versatile glycosyl donor. The strategic placement of benzyl protecting groups renders this molecule "armed" according to the Fraser-Reid classification system, indicating enhanced reactivity compared to "disarmed" donors bearing electron-withdrawing ester protecting groups. This armed character stems from the electron-donating nature of benzyl ethers, which stabilize the oxocarbenium ion intermediate formed during glycosylation reactions.

The significance of this compound extends beyond its role as a simple glycosyl donor to encompass its utility in stereoselective synthesis. Research has demonstrated that benzylated glycosyl donors exhibit distinct reactivity patterns compared to their benzoylated counterparts, enabling selective activation in the presence of less reactive building blocks. This differential reactivity principle allows for sophisticated one-pot glycosylation strategies, where multiple glycosyl donors can be sequentially activated to construct complex oligosaccharides without the need for intermediate purification steps.

Contemporary research has revealed that the stereoselectivity of glycosylation reactions involving this compound depends critically on the nature of the glycosyl acceptor and reaction conditions. Studies utilizing 4,6-O-benzylidene-protected glucose donors have shown that acceptor reactivity directly influences the stereochemical outcome, with more reactive nucleophiles favoring beta-selectivity and weaker nucleophiles promoting alpha-selectivity. This relationship provides synthetic chemists with a powerful tool for controlling the stereochemistry of glycosidic bond formation.

The compound's significance is further enhanced by its compatibility with various activation methods. Traditional approaches employ heavy metal salts such as silver compounds, while modern methodologies utilize Lewis acids and cooperative catalysis systems. The versatility of activation protocols allows researchers to optimize reaction conditions for specific transformations, maximizing both yield and selectivity. Recent developments in cooperative catalysis have shown that benzylated glycosyl donors exhibit unique reactivity trends that differ from established patterns, opening new avenues for synthetic exploration.

Research Landscape and Current Trends

Current research surrounding this compound focuses primarily on advancing stereoselective glycosylation methodologies and developing more efficient synthetic routes to complex carbohydrates. A significant trend involves the exploration of bimodal glycosyl donors, which can selectively form both alpha and beta anomers depending on reaction conditions. This approach represents a paradigm shift from traditional strategies that required separate donors for each desired stereoisomer.

Recent investigations have concentrated on matching glycosyl donor reactivity to specific leaving groups and activating systems. Research has demonstrated that highly beta-selective glycosylation reactions can be achieved when the electronics of activating reagents are properly matched to donor reactivity. For example, studies using sulfonyl chloride activators have shown that electron-deficient aromatic sulfonyl groups can promote exclusive beta-selectivity with benzylated donors, providing yields up to 46 percent with complete stereoselectivity.

The development of cooperative catalysis systems represents another major research direction. These methodologies employ combinations of silver salts and Brønsted acids to activate glycosyl donors under mild conditions, often producing superior results compared to traditional single-catalyst approaches. Investigations have revealed that benzylated glycosyl bromides exhibit enhanced reactivity under cooperative catalysis conditions, contradicting previous assumptions about the armed-disarmed reactivity paradigm.

| Research Area | Recent Developments | Key Findings |

|---|---|---|

| Stereoselective Glycosylation | Bimodal donor strategies | Single donors can provide both alpha and beta products |

| Activation Methods | Cooperative catalysis | Silver salt/acid combinations enhance selectivity |

| Mechanistic Studies | Oxocarbenium ion intermediates | Electronic effects dominate stereochemical outcomes |

| Protecting Group Design | Optimized benzyl patterns | Strategic placement influences reactivity and selectivity |

Contemporary research also emphasizes the development of continuous flow methodologies for preparing benzyl-protected carbohydrate building blocks. These approaches enable rapid synthesis of orthogonally protected monosaccharides through automated protection and activation sequences. Flow chemistry platforms offer advantages in terms of reaction control, safety, and scalability, making them attractive for both research and industrial applications.

The integration of computational chemistry with experimental glycosylation studies represents an emerging trend in the field. Researchers are employing density functional theory calculations to predict the nucleophilicity of acceptor hydroxyl groups and the stability of glycosyl donor intermediates. These computational approaches facilitate the rational design of new glycosylation strategies and help explain observed selectivity patterns.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside, also known as ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, is a complex carbohydrate molecule. It’s known that such compounds are often used as building blocks for the synthesis of more complex carbohydrates.

Mode of Action

It’s known that such compounds can be used as glycosyl donors in the formation of glycosidic bonds. The formation of these bonds is a key step in the synthesis of complex carbohydrates, which play crucial roles in various biological processes.

Biochemical Pathways

The compound is involved in the biochemical pathway of carbohydrate synthesis. It can participate in the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates. These complex carbohydrates can then participate in various biological processes, including cell signaling, immune response, and energy storage.

Pharmacokinetics

It’s known that such compounds are often used in research settings, and their bioavailability can be influenced by factors such as solubility and stability.

Result of Action

The result of the action of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside is the formation of complex carbohydrates through the creation of glycosidic bonds. These complex carbohydrates can then participate in various biological processes, contributing to the overall functioning of the organism.

Action Environment

The action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane and ethyl acetate, and it’s recommended to be stored at -20°C. These factors can influence the compound’s stability and its ability to participate in the formation of glycosidic bonds.

生物活性

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by multiple benzyloxy groups attached to a tetrahydropyran ring. Its molecular formula is with a molecular weight of 540.65 g/mol. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

- Antioxidant Activity : The compound's structure suggests it may exhibit antioxidant properties due to the presence of hydroxyl groups.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes involved in metabolic pathways.

- Antimicrobial Properties : Some derivatives of the compound have demonstrated antimicrobial activity against various pathogens.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of similar benzyloxy-substituted tetrahydropyrans. The results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Radical scavenging |

| Control (Vitamin C) | 20 | Radical scavenging |

Enzyme Inhibition

Research by Li et al. (2020) focused on the inhibition of glucose transporters by tetrahydropyran derivatives. The study found that similar compounds effectively inhibited SGLT2 (Sodium-glucose cotransporter 2), leading to decreased glucose reabsorption in renal cells.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | SGLT2 |

| Empagliflozin | 10 | SGLT2 |

Antimicrobial Properties

A study by Kumar et al. (2019) examined the antimicrobial efficacy of various benzyloxy-substituted compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Control (Ampicillin) | 16 µg/mL | Staphylococcus aureus |

准备方法

Starting Materials and Protection Sequence

The compound is typically synthesized from D-glucose or its derivatives due to their inherent stereochemical configuration. Key steps include:

- Selective Benzylation : Hydroxyl groups at C3, C4, C5, and C6 positions are protected using benzyl chloride (BnCl) in the presence of a strong base such as sodium hydride (NaH). Tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent.

- Methanol Group Introduction : The hydroxymethyl group at C1 is retained or introduced via reduction of a corresponding ester or aldehyde intermediate.

Critical Parameters :

- Temperature : Benzylation proceeds optimally at 0–25°C to minimize side reactions.

- Stoichiometry : A 4:1 molar ratio of BnCl to sugar hydroxyl groups ensures complete protection.

Stepwise Synthesis and Reaction Optimization

Benzylation of D-Glucose Derivatives

A representative pathway involves:

- Initial Protection :

- Cyclization : The protected glucose undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to form the tetrahydropyran ring.

Side Reactions :

Stereochemical Control

The (2R,3R,4S,5R,6R) configuration is preserved through:

- Chiral Auxiliaries : Use of L-tartaric acid derivatives to enforce desired stereochemistry during cyclization.

- Low-Temperature Conditions : Reactions conducted at –20°C minimize epimerization.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance efficiency:

Purification Techniques

- Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted BnCl.

- Chromatography : Silica gel columns with hexane/ethyl acetate (4:1) achieve >98% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Traditional Stepwise | High stereoselectivity | Labor-intensive purification | 65–75 |

| Flow Chemistry | Scalability, reduced waste | High initial equipment cost | 80–90 |

| Enzymatic Catalysis | Eco-friendly, mild conditions | Limited substrate scope | 50–60 |

Key Observations :

- Flow chemistry outperforms batch methods in yield and scalability but requires significant capital investment.

- Enzymatic approaches remain experimental due to incompatibility with benzyl groups.

Troubleshooting Common Issues

Incomplete Benzylation

- Cause : Insufficient BnCl or premature reaction quenching.

- Solution : Monitor by TLC (Rf = 0.6 in hexane/ethyl acetate 4:1) and add excess BnCl if needed.

Epimerization at C2

Emerging Innovations

Photoredox Catalysis

Recent studies report visible-light-mediated benzylation using iridium catalysts, reducing reliance on NaH.

Biocatalytic Approaches

Engineered lipases show promise for selective benzylation under aqueous conditions, though yields remain suboptimal.

常见问题

Q. What are the standard synthetic routes for this compound, and how are protecting groups utilized?

The synthesis typically involves sequential protection of hydroxyl groups and selective deprotection. For example:

- Step 1 : Protection of a precursor alcohol using 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane to form a tetrahydropyranyl (THP) ether intermediate .

- Step 2 : Reduction of ester groups to alcohols using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at low temperatures .

- Step 3 : Benzyl protection of hydroxyl groups via benzylation reagents (e.g., benzyl bromide with Ag₂O as a base) to achieve regioselectivity .

- Step 4 : Final deprotection under mild basic conditions (e.g., NaOMe/MeOH) to retain stereochemical integrity .

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Essential for verifying stereochemistry and benzyl group positions. For example, benzylic protons resonate at δ 4.5–5.5 ppm, while pyran ring protons appear at δ 3.0–4.5 ppm .

- IR Spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+Na]+ ions) .

Q. Why are benzyl groups preferred as protecting groups in its synthesis?

Benzyl groups offer stability under acidic/basic conditions and are selectively removable via hydrogenolysis (Pd/C, H₂), enabling stepwise functionalization. Their bulky nature also aids in steric control during glycosylation .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for separating intermediates .

- Recrystallization : From ethanol or dichloromethane/hexane mixtures for final product purification .

Advanced Research Questions

Q. How can regio- and stereochemical fidelity be ensured during benzylation?

- Steric Guidance : Use bulky bases (e.g., Ag₂O) to direct benzylation to less hindered hydroxyl groups .

- Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) in biphasic systems to enhance regioselectivity .

- Monitoring : Real-time TLC or HPLC to track reaction progress and avoid over-substitution .

Q. What strategies address low yields in glycosylation reactions involving this compound?

- Activation of the Anomeric Center : Use iodides (e.g., NIS/AgOTf) or thioglycosides to improve leaving-group efficiency .

- Solvent Optimization : Anhydrous dichloromethane or toluene with molecular sieves to minimize hydrolysis .

- Temperature Control : Reactions at −40°C to 0°C suppress side reactions like β-elimination .

Q. How to resolve contradictions in NMR data for similar derivatives?

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .

- Crystallography : Single-crystal X-ray analysis for unambiguous stereochemical assignment .

- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., tetra-O-benzyl-d-glucopyranose derivatives) .

Q. What role does this compound play in natural product synthesis?

It serves as a chiral building block for:

- Mycobacterial Glycolipids : Used to construct tetra-O-benzylated intermediates for sulfolipid-1 synthesis .

- Carbohydrate-Based Drugs : Key precursor for glycosidase inhibitors and antiviral agents .

- Complex Glycosides : Enables stereoselective coupling with aglycones via Schmidt or Koenigs-Knorr reactions .

Methodological Considerations

- Deprotection Protocols : For benzyl groups, catalytic hydrogenation (Pd/C, H₂) is standard, but Birch reduction (Na/NH₃) may be needed for acid-sensitive substrates .

- Handling Precautions : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Use PPE (gloves, goggles) due to irritant properties .

- Yield Optimization : Screen Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) to enhance glycosylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。